molecular formula C12H22N4O2S B12693069 Bis(1-methyl-2-piperidinylidene)sulfamide CAS No. 126826-76-4

Bis(1-methyl-2-piperidinylidene)sulfamide

Cat. No.: B12693069
CAS No.: 126826-76-4
M. Wt: 286.40 g/mol
InChI Key: ITHPXXBUWGBHHR-PHEQNACWSA-N
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Description

Bis(1-methyl-2-piperidinylidene)sulfamide is a chemical compound with the molecular formula C₁₂H₂₂N₄O₂S. It is known for its unique structure, which includes two piperidine rings connected by a sulfamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-methyl-2-piperidinylidene)sulfamide typically involves the reaction of 1-methylpiperidine with sulfamide under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by the addition of sulfamide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis(1-methyl-2-piperidinylidene)sulfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Bis(1-methyl-2-piperidinylidene)sulfamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of bis(1-methyl-2-piperidinylidene)sulfamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-methylimidazole-2)disulfide
  • Bis(1-methylimidazole-2)diselenide
  • N,N’-Disubstituted sulfamides

Uniqueness

Bis(1-methyl-2-piperidinylidene)sulfamide stands out due to its dual piperidine rings and sulfamide linkage, which confer unique chemical and biological properties.

Properties

CAS No.

126826-76-4

Molecular Formula

C12H22N4O2S

Molecular Weight

286.40 g/mol

IUPAC Name

(E)-1-methyl-N-[(E)-(1-methylpiperidin-2-ylidene)amino]sulfonylpiperidin-2-imine

InChI

InChI=1S/C12H22N4O2S/c1-15-9-5-3-7-11(15)13-19(17,18)14-12-8-4-6-10-16(12)2/h3-10H2,1-2H3/b13-11+,14-12+

InChI Key

ITHPXXBUWGBHHR-PHEQNACWSA-N

Isomeric SMILES

CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCC2)C)/CCCC1

Canonical SMILES

CN1CCCCC1=NS(=O)(=O)N=C2CCCCN2C

Origin of Product

United States

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